2-Cyclopropyl-4-methylbenzaldehyde

Description

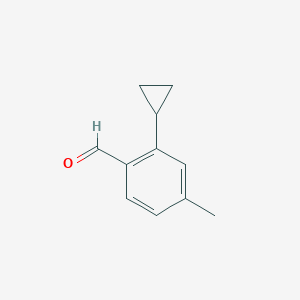

2-Cyclopropyl-4-methylbenzaldehyde (CAS: 1556659-62-1) is an aromatic aldehyde with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol . Its structure features a cyclopropyl group at the ortho (2-) position and a methyl group at the para (4-) position on the benzaldehyde ring. This substitution pattern imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-cyclopropyl-4-methylbenzaldehyde |

InChI |

InChI=1S/C11H12O/c1-8-2-3-10(7-12)11(6-8)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 |

InChI Key |

OLRYWGFYIRSOJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-cyclopropyl-4-methylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the oxidation of 2-cyclopropyl-4-methylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Catalytic processes using transition metal catalysts can also be employed to enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-Cyclopropyl-4-methylbenzoic acid.

Reduction: 2-Cyclopropyl-4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

2-Cyclopropyl-4-methylbenzaldehyde has been explored for its role as a precursor in the synthesis of biologically active compounds. Specifically, it is recognized for its potential in developing pharmaceutical agents targeting metabolic diseases.

- Therapeutic Potential : The compound has been identified as an agonist or partial agonist of G-protein coupled receptor 43 (GPR43), which plays a significant role in metabolic regulation. This interaction suggests that this compound may be beneficial in treating conditions such as Type 2 diabetes, obesity, and dyslipidemia .

- Formulations : Research indicates that formulations containing this compound can be utilized to create pharmaceutical compositions aimed at managing metabolic disorders. These formulations may include various salts and solvates to enhance bioavailability and efficacy .

- Case Studies : A study highlighted the efficacy of similar compounds in reducing hyperglycemia in diabetic models, suggesting that derivatives of this compound could exhibit comparable therapeutic effects .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a valuable building block for constructing more complex molecules.

- Synthesis of Heterocycles : The compound can be utilized in the synthesis of various heterocycles through reactions such as oxidative ring-opening and cyclization, demonstrating its versatility as a synthetic intermediate .

- Functionalization : It is also employed in functionalization processes involving methylenecyclopropanes, showcasing its reactivity and potential to form new carbon-carbon bonds under oxidative conditions .

- Nanotechnology : Recent advancements have incorporated this compound into nanotechnology applications, particularly in creating nanoparticles for drug delivery systems due to its favorable chemical properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The cyclopropyl and methyl substituents can influence the reactivity and selectivity of the compound by steric and electronic effects.

In biological systems, the compound may interact with enzymes or receptors through its aldehyde group, forming covalent or non-covalent bonds. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 2-Cyclopropyl-4-methylbenzaldehyde and analogous benzaldehyde derivatives:

Structural and Electronic Analysis

- The methyl group at the para position is electron-donating, activating the ring toward electrophiles . 4-(Bromomethyl)benzaldehyde: The bromomethyl group is electron-withdrawing, deactivating the ring. Its reactivity in SN2 reactions makes it valuable for alkylation or cross-coupling . 4-Hydroxybenzaldehyde: The hydroxyl group strongly activates the ring via electron donation, facilitating reactions like Kolbe-Schmitt carboxylation. Its polarity enables applications in drug delivery systems .

Biological Activity

2-Cyclopropyl-4-methylbenzaldehyde is an organic compound that has drawn attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C10H10

Molecular Weight: 146.19 g/mol

CAS Number: 1556659-62-1

The compound features a cyclopropyl group attached to a benzaldehyde moiety, which may contribute to its unique biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the University of Illinois demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

The biological effects of this compound can be attributed to several mechanisms:

- Membrane Disruption: The compound interacts with bacterial membranes, causing leakage of cellular contents.

- Radical Scavenging: It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial metabolism.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial activity of this compound was tested against a panel of pathogens. The study highlighted its potential as a lead compound for developing new antibiotics:

- Methodology: Disk diffusion and broth microdilution methods were employed.

- Results: The compound showed promising antibacterial activity, particularly against Staphylococcus aureus, indicating potential for therapeutic applications in treating infections resistant to conventional antibiotics .

Antioxidant Activity Assessment

Another study focused on the antioxidant properties of the compound. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Cyclopropyl-4-methylbenzaldehyde in academic laboratories?

- Methodological Answer : One-step synthesis methods using precursor scoring and relevance heuristics are prioritized for efficiency. For example, reductive alkylation or cyclopropane functionalization via palladium-catalyzed cross-coupling can introduce the cyclopropyl group. Reaction optimization should include temperature control (e.g., reflux in anhydrous conditions) and inert atmospheres to avoid aldehyde oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the cyclopropyl and aldehyde moieties. High-performance liquid chromatography (HPLC) with UV-vis detection (λ ~280 nm) is effective for purity assessment. Cross-validate results with mass spectrometry (MS) for molecular ion confirmation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential skin/eye irritation. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap. Avoid inhalation by using respiratory filters during prolonged handling .

Q. Which analytical techniques are suitable for quantifying this compound in reaction mixtures?

- Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) provides reliable quantification. For derivatives, employ first-derivative ratio spectrophotometry to resolve overlapping peaks in mixtures .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

- Methodological Answer : Quantum chemistry-based tools like QSPR (Quantitative Structure-Property Relationship) models predict logP, solubility, and reactivity. Use databases like Reaxys to validate computational predictions against experimental data. For example, lattice energy calculations can refine crystal structure predictions .

Q. What strategies resolve contradictions in NMR data during structural elucidation?

- Methodological Answer : Compare experimental NMR shifts with computed spectra (DFT-level calculations) to identify discrepancies. Use SciFinder or Reaxys to cross-reference spectral data of analogous benzaldehyde derivatives. Dynamic NMR experiments can clarify conformational exchange in the cyclopropyl group .

Q. How to optimize reaction conditions for introducing the cyclopropyl group without side reactions?

- Methodological Answer : Apply design of experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Fractional factorial designs minimize trials while identifying critical parameters. Monitor intermediates via in-situ IR spectroscopy to detect undesired aldol condensation .

Q. What advanced techniques validate the compound’s stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.